Acide incadronique

Vue d'ensemble

Description

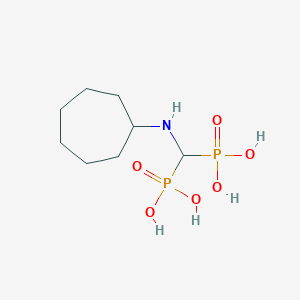

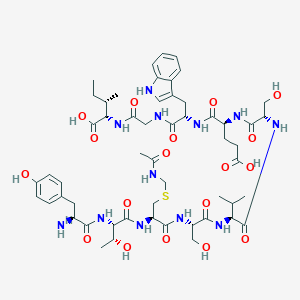

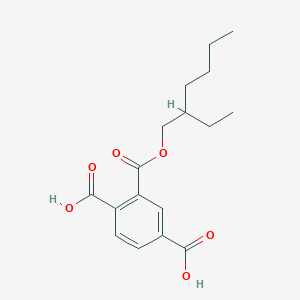

Incadronic acid is a 1,1-bis(phosphonic acid).

Incadronate, or YM-175, is a nitrogen containing bisphosphonate. Along with being investigated to treat hypercalcemia of malignancy, it has also been investigated in the treatment of myeloma, leukemia, and other cancers. Incadronic acid was first described in the literature in 1991.

Incadronic Acid is a third-generation amino-bisphosphonate with anti-resorptive activity. Although the exact mechanism of action has yet to be fully elucidated, incadronic acid binds to and adsorbs onto hydroxyapatite crystals in the bone matrix, thereby preventing osteoclast resorption. This agent also binds to and inhibits farnesyl pyrophosphate synthase, an enzyme that plays an important role in the mevalonate pathway. This inhibits the formation of isoprenoids that are essential for protein prenylation. This prevents farnesylation and geranylgeranylation of proteins essential for osteoclast function, thereby leading to the induction of apoptosis of osteoclasts. By preventing osteoclast-mediated bone resorption, incadronic acid prevents bone destruction.

Applications De Recherche Scientifique

Traitement des troubles osseux

L'acide incadronique est principalement étudié pour son efficacité dans le traitement des troubles osseux tels que l'ostéoporose. Il fonctionne en se liant à l'hydroxyapatite dans l'os, inhibant la résorption osseuse médiée par les ostéoclastes . Cette propriété la rend précieuse dans la recherche axée sur le développement de traitements pour les affections qui conduisent à une perte de densité osseuse.

Recherche en oncologie

Ce composé a été exploré dans le traitement du myélome, de la leucémie et d'autres cancers . Son mécanisme implique l'induction de l'apoptose dans les cellules tumorales hématopoïétiques en inhibant les composants clés de la voie du mévalonate, qui est cruciale pour la prolifération et la survie cellulaires .

Hypercalcémie de malignité

L'this compound a été étudié pour son rôle dans la gestion de l'hypercalcémie de malignité, une affection caractérisée par des niveaux élevés de calcium dans le sang, souvent associés au cancer . Sa capacité à moduler les niveaux de calcium en fait un sujet d'intérêt dans les études pharmacologiques connexes.

Propriétés antivirales

La recherche a indiqué que les composés organophosphorés, y compris les bisphosphonates comme l'this compound, peuvent posséder des propriétés antivirales . Cela ouvre des voies potentielles pour son application dans le développement de thérapies antivirales.

Maladies neurodégénératives

Il existe des preuves suggérant l'application de dérivés d'acides aminophosphiniques, apparentés à l'this compound, pour le traitement de la maladie d'Alzheimer . Ces composés agissent comme des inhibiteurs de la β-sécrétase, une enzyme impliquée dans la formation des gaines de myéline, essentielles au fonctionnement des cellules nerveuses.

Applications agricoles

Bien qu'ils ne soient pas directement utilisés en agriculture, l'étude des acides organiques, y compris ceux liés aux bisphosphonates, est importante pour la fertilité des sols et la santé des plantes . Ils jouent un rôle dans la solubilisation des nutriments et la lutte biologique contre les phytopathogènes, qui sont essentiels pour une agriculture durable.

Durabilité environnementale

L'implication des acides organiques dans la durabilité environnementale est remarquable. Ils contribuent à la formation de biogaz, à la détoxication des métaux et à l'atténuation des stress abiotiques, qui sont essentiels pour maintenir l'équilibre écologique .

Mécanisme D'action

Target of Action

Incadronic acid, also known as Incadronate, is a nitrogen-containing bisphosphonate . Its primary target is the enzyme Farnesyl Pyrophosphate Synthase (FDPS) . FDPS plays a crucial role in the mevalonate pathway, which is essential for the post-translational prenylation of GTP-binding proteins .

Mode of Action

Incadronic acid inhibits FDPS, thereby disrupting the mevalonate pathway . This inhibition prevents the prenylation of GTP-binding proteins like Rap1 . The lack of prenylation interferes with the function of these proteins, leading to apoptosis . Incadronic acid also activates caspases 3, 4, and 7, further contributing to apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by Incadronic acid is the mevalonate pathway . This pathway generates isoprenoid lipids that are essential for the post-translational modification of small GTP-binding proteins . By inhibiting FDPS, Incadronic acid disrupts this pathway, leading to the apoptosis of hematopoietic tumor cells .

Pharmacokinetics

They are taken into the bone where they bind to hydroxyapatite . More research is needed to provide a comprehensive outline of Incadronic acid’s pharmacokinetics.

Result of Action

The primary result of Incadronic acid’s action is the induction of apoptosis in hematopoietic tumor cells . This is achieved through the disruption of the mevalonate pathway and the subsequent prevention of the function of certain GTP-binding proteins . Additionally, the activation of caspases 3, 4, and 7 by Incadronic acid further contributes to apoptosis .

Action Environment

The action of Incadronic acid is influenced by its environment. Bisphosphonates are taken into the bone where they bind to hydroxyapatite . Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is then taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act . This suggests that the bone microenvironment plays a significant role in the action of Incadronic acid.

Analyse Biochimique

Biochemical Properties

Incadronic acid plays a significant role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. Specifically, Incadronic acid is known to inhibit the components of the mevalonate pathway, such as farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate . These components are essential for post-translational prenylation of GTP-binding proteins like Rap1 . The interaction of Incadronic acid with these biomolecules can interfere with their function .

Cellular Effects

Incadronic acid has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis of hematopoietic tumor cells . This is achieved by inhibiting the components of the mevalonate pathway, which leads to apoptosis . Incadronic acid also activates caspases 3, 4, and 7, further contributing to apoptosis .

Molecular Mechanism

The molecular mechanism of Incadronic acid involves its action at the molecular level. It exerts its effects through binding interactions with biomolecules and changes in gene expression. Incadronic acid binds to hydroxyapatite in the bone, and upon local acidification caused by bone resorption by osteoclasts, it is released and taken into the osteoclast by fluid-phase endocytosis . In the cytosol of osteoclasts, Incadronic acid acts to prevent bone resorption .

Metabolic Pathways

Incadronic acid is involved in the mevalonate pathway, interacting with enzymes such as farnesyl diphosphate synthase

Propriétés

IUPAC Name |

[(cycloheptylamino)-phosphonomethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO6P2/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRDQHOZTAOILO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90154283 | |

| Record name | Incadronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as incandronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. incadronate also activated caspases 3, 4, and 7; further contributing to apoptosis. | |

| Record name | Incadronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

124351-85-5 | |

| Record name | Incadronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124351-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Incadronic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124351855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Incadronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 124351-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=723271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Incadronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INCADRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5C4M8847E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does incadronic acid exert its effects on bone metabolism?

A: Incadronic acid, a third-generation bisphosphonate, primarily acts by inhibiting osteoclastic bone resorption. [] While the exact mechanism is not fully elucidated, bisphosphonates are known to bind to hydroxyapatite crystals in bone, particularly at sites of active bone remodeling where osteoclasts are present. This binding interferes with osteoclast function, ultimately leading to reduced bone breakdown. [, ]

Q2: What is the molecular structure of incadronic acid?

A: Incadronic acid ((1-hydroxy-3-pyridyl-amino)-propane-1,1-bisphosphonic acid) is a nitrogen-containing bisphosphonate (aminobisphosphonate). [] Unfortunately, the provided research excerpts do not offer detailed spectroscopic data for this compound.

Q3: Which cancers have been studied in the context of incadronic acid treatment, and what are the potential benefits?

A: Research suggests that incadronic acid may be effective in managing bone metastases, particularly in breast cancer. [] One proposed mechanism involves the suppression of tumor growth in bone through the inhibition of osteoclastic bone resorption. [] Additionally, incadronic acid has been explored as part of a combination therapy with antibodies targeting CLDN18.2, a protein expressed in various cancers, including gastric, esophageal, pancreatic, lung, ovarian, colon, liver, head and neck, and gallbladder cancers. [, ] The rationale behind this combination therapy lies in the potential of incadronic acid to stimulate γδ T cells, specifically Vγ9Vδ2 T cells, which could enhance the anti-tumor immune response elicited by CLDN18.2-targeting antibodies. []

Q4: How does incadronic acid compare to other bisphosphonates in terms of anti-proliferative activity?

A: In vitro studies indicate that certain aminomethylenebisphosphonic acids, potentially including incadronic acid, exhibit comparable anti-proliferative activity to zoledronic acid against J774E macrophages. [] Furthermore, these compounds demonstrate superior activity compared to incadronic acid in inhibiting the proliferation of RAW 264.7 macrophages, PC-3 human prostate cancer cells, and MCF-7 human breast cancer cells. []

Q5: What are the potential limitations or challenges associated with incadronic acid therapy?

A: While in vitro and preclinical data appear promising, studies in sheep with induced osteoporosis using incadronic acid (specifically compound trans-7) did not fully support the expected efficacy in blocking interactions and mutual activation of osteoclasts and tumor metastatic cells. [] This highlights the importance of further research to fully elucidate the efficacy and safety profile of incadronic acid in various clinical settings.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)

![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)

![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)

![N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide](/img/structure/B47802.png)